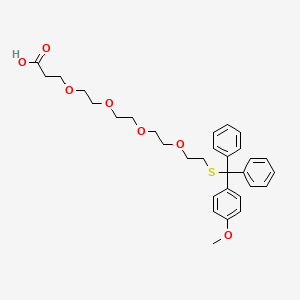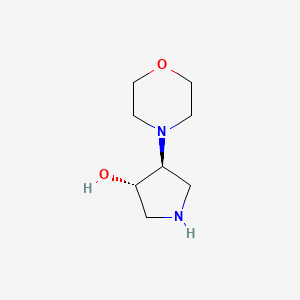
trans-4-(4-Morpholinyl)-3-pyrrolidinol
Vue d'ensemble
Description
“trans-4-(4-Morpholinyl)-3-pyrrolidinol” is a chemical compound with the molecular formula C10H20N2O . It is also known by other names such as trans-4-morpholinocyclohexanamine . This compound is an important intermediate in the production of various pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a procedure for obtaining trans-4-aminocyclohexanol, which could potentially be modified for the synthesis of “this compound”, has been described . This procedure involves the use of an aqueous alkaline solution .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclohexane ring with a morpholine group and a pyrrolidinol group attached . The exact mass of the molecule is 184.157563266 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 184.28 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .
Applications De Recherche Scientifique
Heterocyclic Enaminonitriles Synthesis
A study by Yamagata et al. (1992) explored the reactions of 4,5-dihydro-2-morpholino- and -2-pyrrolidino-3-furancarbonitriles with dichlorocarbene, leading to the synthesis of 4-(2,4-pentadienoyl)morpholines and 1-(2,4-pentadienoyl)pyrrolidines. This work underscores the compound's role in creating complex heterocyclic structures, essential for various synthetic applications in medicinal chemistry and material science (Yamagata, Takaki, & Yamazaki, 1992).
Photophysics and Biomolecular Binding
Bonacorso et al. (2018) synthesized a series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination. The study revealed significant insights into the photophysical properties and DNA binding capabilities of these compounds, which could have implications for developing fluorescent probes and therapeutic agents (Bonacorso et al., 2018).
Structural and Spectroscopic Investigation
Remedi et al. (1998) determined the crystal structures of 1-pyrrolidino-2,4-dinitrobenzene and 1-morpholino-2,4-dinitrobenzene using single-crystal x-ray diffraction. The study provides valuable structural and spectroscopic data, contributing to a deeper understanding of the electronic properties and reactivity of similar organic compounds (Remedi, Bujn, Baggio, & Garland, 1998).
Cobalt(III) Complexes Synthesis
Amirnasr et al. (2002) discussed the synthesis of complexes involving trans-[Co(III)(bpb)(amine)2]X where the amine includes pyrrolidine and morpholine. This research is significant for the development of coordination compounds with potential applications in catalysis and materials chemistry (Amirnasr, Schenk, & Meghdadi, 2002).
Mécanisme D'action
Target of Action
It’s worth noting that morpholinyl compounds often interact with various receptors and enzymes in the body, influencing numerous biological processes .
Mode of Action
The specific mode of action for this compound is not well-documentedIt’s important to note that the mode of action can vary depending on the specific targets and the biological context .
Biochemical Pathways
Morpholinyl compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects can vary widely depending on the specific targets of the compound and the biological context .
Propriétés
IUPAC Name |
(3S,4S)-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYNAFYREQNMKG-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CNCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CNC[C@@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


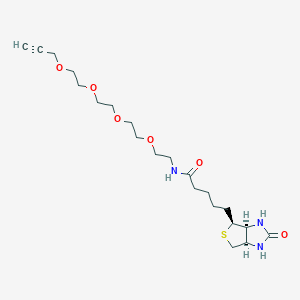
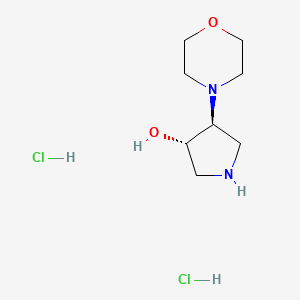
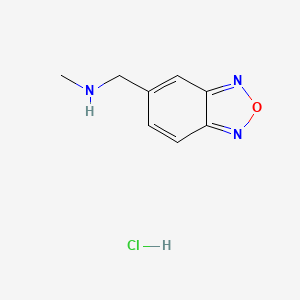

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![[(4-Ethyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095368.png)
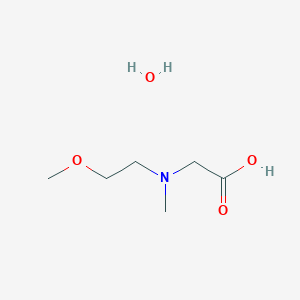
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/structure/B3095388.png)
![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)
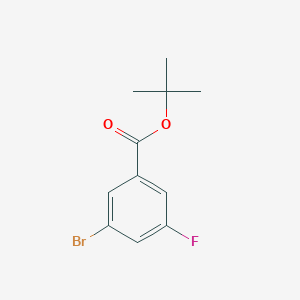

![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)
